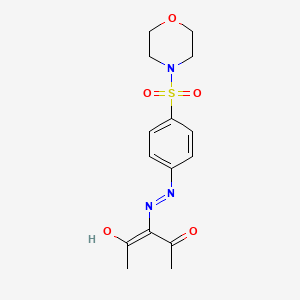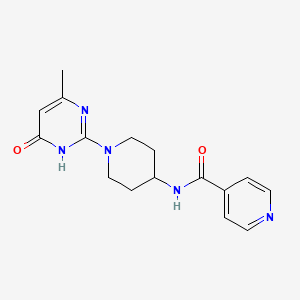
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isonicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isonicotinamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological applications. This compound is also known as MPI-0479605 and is classified as a selective and potent inhibitor of the TAK1 kinase enzyme. TAK1 kinase is a crucial component of the signaling pathway that regulates the immune system, inflammation, and cell death.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research has shown that derivatives of pyrimidinyl-piperidine and isonicotinamide demonstrate significant antimicrobial and antifungal activities. For instance, studies on triazole derivatives incorporating isonicotinamide have shown good activity against various microorganisms, including gram-positive and gram-negative bacteria, as well as fungi like Candida albicans and Aspergillus niger (Mishra et al., 2010). This suggests a potential for developing new antimicrobial agents based on these structures.
Anti-angiogenic and DNA Cleavage Properties
Compounds related to N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)isonicotinamide have been evaluated for their anti-angiogenic properties and DNA cleavage abilities. Novel derivatives were synthesized and tested, showing efficient blocking of blood vessel formation in vivo and exhibiting DNA binding/cleavage activities, indicating their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclic compounds and their evaluation for insecticidal and antibacterial activities have been explored. These compounds demonstrated promising results against Pseudococcidae insects and selected microorganisms, highlighting their potential for use in agricultural pest control and antibacterial applications (Deohate & Palaspagar, 2020).
Cancer Research
The investigation into pyrimidinyl-piperidine derivatives for antitumor activity has led to the discovery of compounds with remarkable activity against cancer cell lines. Microwave-assisted synthesis of certain derivatives yielded compounds with potential antitumor properties, suggesting a pathway for the development of new cancer therapies (Insuasty et al., 2013).
Corrosion Inhibition
Studies on the corrosion inhibition properties of piperidine derivatives on iron surfaces have been conducted using quantum chemical calculations and molecular dynamics simulations. These studies aim to understand the efficacy of such compounds in protecting metals from corrosion, which is crucial for industrial applications (Kaya et al., 2016).
Mechanism of Action
Target of Action
Similar compounds have been used in the fabrication of functional supramolecular assemblies and materials .
Mode of Action
It is known that similar compounds exhibit a ph-responsive self-assembling behavior in an aqueous solution .
Biochemical Pathways
Similar compounds have been used in the fabrication of functional supramolecular assemblies and materials, suggesting they may interact with various biochemical pathways .
Result of Action
Similar compounds have been used in the fabrication of functional supramolecular assemblies and materials, suggesting they may have various effects at the molecular and cellular level .
Action Environment
Similar compounds exhibit a ph-responsive self-assembling behavior in an aqueous solution, suggesting that the ph of the environment may influence their action .
Properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-10-14(22)20-16(18-11)21-8-4-13(5-9-21)19-15(23)12-2-6-17-7-3-12/h2-3,6-7,10,13H,4-5,8-9H2,1H3,(H,19,23)(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHISCVRMVPORAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
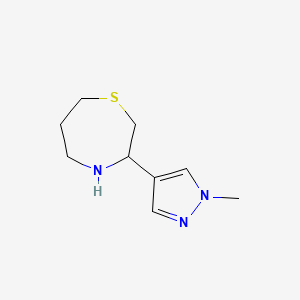
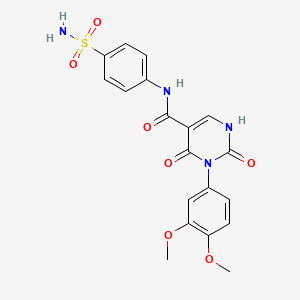

![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)

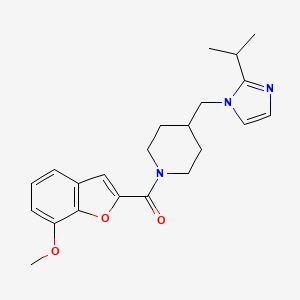
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2517949.png)
![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)
![1-(2,3-Dimethylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2517953.png)
